2-Chloro-6-methylbenzamide
Overview
Description
2-Chloro-6-methylbenzamide is an organic compound with the molecular formula C8H8ClNO. It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the second position and a methyl group at the sixth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methylbenzamide typically involves the reaction of 2-Chloro-6-methylbenzoic acid with ammonia or an amine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The process involves the chlorination of 6-methylbenzoic acid followed by amidation.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 6-methylbenzamide.
Reduction Reactions: The compound can be reduced to 2-Chloro-6-methylaniline using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of 2-Chloro-6-methylbenzoic acid.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed:
Substitution: 6-Methylbenzamide.
Reduction: 2-Chloro-6-methylaniline.
Oxidation: 2-Chloro-6-methylbenzoic acid.
Scientific Research Applications
2-Chloro-6-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methylbenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
- 2-Chloro-6-methylbenzoic acid
- 2-Chloro-6-methylaniline
- 2-Chloro-6-methylbenzyl alcohol
Comparison: 2-Chloro-6-methylbenzamide is unique due to its amide functional group, which imparts different chemical and biological properties compared to its analogs. For example, while 2-Chloro-6-methylbenzoic acid is more acidic, this compound is neutral and has different solubility and reactivity profiles. Similarly, 2-Chloro-6-methylaniline, being an amine, has different nucleophilic properties compared to the amide.
Properties
IUPAC Name |
2-chloro-6-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGRDDQOHGVCHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143724 | |
Record name | Benzamide, 2-chloro-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101080-58-4 | |
Record name | Benzamide, 2-chloro-6-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101080584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 2-chloro-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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